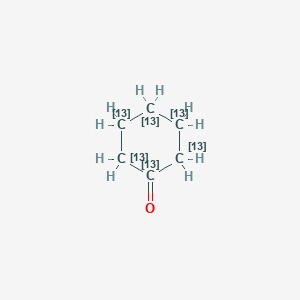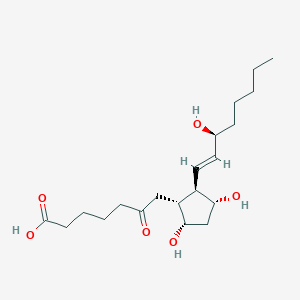
3-Bromo-L-tyrosine
Descripción general
Descripción
3-Bromo-L-tyrosine is an analog of the amino acid tyrosine, characterized by the presence of a bromine atom. It has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- Koga, Juang, and Yamada (1978) described a stereochemical study involving the deaminative bromination of 3, 5-dichloro-L-tyrosine, which is closely related to the synthesis of 3-Bromo-L-tyrosine, demonstrating the involvement of neighboring group participation in the bromination process (Koga, Juang, & Yamada, 1978).
- Stewart et al. (2004) reported a direct synthesis method for 3,5-Dibromo-O-methyl-L-tyrosine, which is similar to 3-Bromo-L-tyrosine, using bromine in aqueous hydrochloric acid (Stewart et al., 2004).
Molecular Structure Analysis
- Frey, Koetzle, Lehmann, and Hamilton (1973) conducted a neutron diffraction structure determination of L-tyrosine and its hydrochloride, providing insights into the molecular structure of tyrosine derivatives, which would be relevant for understanding the structure of 3-Bromo-L-tyrosine (Frey et al., 1973).
Chemical Reactions and Properties
- Hasegawa and Shinohara (1998) synthesized 2,6-dibromo-L-tyrosine, a compound similar to 3-Bromo-L-tyrosine, and studied its chemical reactions, including enantioselective hydrolysis (Hasegawa & Shinohara, 1998).
- Wu, Chen, D'avignon, and Hazen (1999) explored the formation of 3-bromotyrosine and 3,5-dibromotyrosine during protein oxidation by eosinophil peroxidase, which provides insight into the bromination reactions of tyrosine derivatives (Wu et al., 1999).
Physical Properties Analysis
- The physical properties of 3-Bromo-L-tyrosine can be inferred from studies on L-tyrosine and its derivatives. For example, the neutron diffraction study by Frey et al. (1973) provides a basis for understanding the crystalline structure and bonding in tyrosine-related compounds (Frey et al., 1973).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, can be inferred from the synthesis and reaction studies. For instance, the study by Hasegawa and Shinohara (1998) on the synthesis of 2,6-dibromo-L-tyrosine provides insights into the chemical behavior of brominated tyrosine compounds (Hasegawa & Shinohara, 1998).
Aplicaciones Científicas De Investigación
Marine Biology and Medicinal Chemistry
- Field : Marine Biology and Medicinal Chemistry .
- Application : 3-Bromo-L-tyrosine and 3,5-dibromo-L-tyrosine are common metabolites of L-tyrosine in marine organisms, particularly in sponges. They serve as the basic structural element for an important class of marine bromotyrosine alkaloids, with potent antimicrobial, antitumor, and antimalarial activities .
- Methods : L-Tyrosine is converted to 3-bromo-L-tyrosine in good yield by reaction with 1.2 equiv. of DMSO in HBr/AcOH .
- Results : This method is the simplest, safest, and most efficient for the preparation of gram quantities of either 3-bromo-L-tyrosine or 3,5-dibromo-L-tyrosine .
Biochemical Research
- Field : Biochemical Research .
- Application : 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine are produced by the action of myeloperoxidase in humans, and serve as markers in urine for immune stimulation and oxidative stress .
- Methods : The production of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine in vivo by oxidative stress has been studied .
- Results : These compounds may be substrates or inhibitors of human DOPA decarboxylase .
Proteomics and Metabolomics
- Field : Proteomics and Metabolomics .
- Application : 3-Bromo-L-tyrosine has applications in Biomolecular NMR, Metabolism, Metabolomics, and Proteomics .
Enzyme Engineering
- Field : Enzyme Engineering .
- Application : 3-Bromo-L-tyrosine has been used in enzyme engineering via site-specific incorporation of unnatural amino acids .
- Results : Incorporation of 3-bromo-L-tyrosine into glutathione S-transferase at seven selected positions exhibited significantly enhanced structural stability .
Allergic Response Marker
Safety And Hazards
Direcciones Futuras
3-Bromo-L-tyrosine serves as the basic structural element for an important class of marine bromotyrosine alkaloids, with potent antimicrobial, antitumor, and antimalarial activities . It has potential applications in various fields, including the development of new labeling reagents with improved properties such as increased specificity and reduced toxicity . It is hoped that this method will become an integral part of the field of enzyme engineering in the future .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWOSUKIFQMEIF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-L-tyrosine | |
CAS RN |
38739-13-8 | |
| Record name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)










